3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide is a complex organic compound that features both benzodiazole and benzotriazine moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and benzotriazine intermediates, followed by their coupling through amide bond formation.
Preparation of Benzodiazole Intermediate: This step involves the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Preparation of Benzotriazine Intermediate: This involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by fluorination using a suitable fluorinating agent.
Coupling Reaction: The final step involves the coupling of the benzodiazole and benzotriazine intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine moiety, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazine derivatives.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzotriazine moieties can bind to the active sites of enzymes, inhibiting their activity and thereby exerting their biological effects. The fluorine atom enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,3-Benzodiazol-1-ylmethyl)-1H-1,2,3-benzotriazole
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 6-[5-Fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)-N-[2-(6-fluoro-4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]propanamide is unique due to its dual benzodiazole and benzotriazine structure, which imparts a combination of biological activities not commonly found in other compounds. The presence of the fluorine atom further enhances its chemical stability and biological activity.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O2/c20-12-5-6-14-13(11-12)19(28)26(25-24-14)10-9-21-18(27)8-7-17-22-15-3-1-2-4-16(15)23-17/h1-6,11H,7-10H2,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYUGJKGMQFQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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